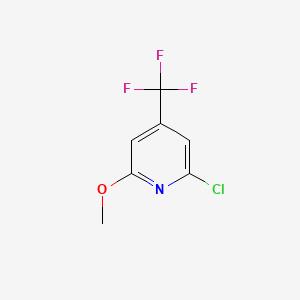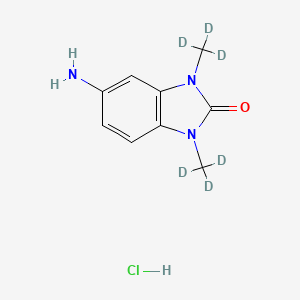
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
Descripción general
Descripción
“2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1160994-99-9 . It has a molecular weight of 211.57 and its IUPAC name is this compound . The physical form of this compound is a colorless liquid .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “this compound”, has been extensively studied . The synthesis often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C7H5ClF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“this compound” is a colorless liquid . The molecular weight of this compound is 211.57 .Aplicaciones Científicas De Investigación
Chemistry and Properties of Pyridine Derivatives
Pyridine derivatives, including structures similar to 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine, are known for their variable chemistry and significant properties. Research has delved into various pyridine compounds, highlighting their preparation procedures, properties, and applications in creating complex compounds. These studies emphasize the importance of pyridine derivatives in spectroscopic properties, magnetic characteristics, and their biological and electrochemical activities. Investigations into these compounds have opened avenues for exploring unknown analogues and potential applications in different scientific fields (Boča, Jameson, & Linert, 2011).
Environmental Impact of Fluorinated Alternatives
The environmental impact of fluorinated compounds, akin to the trifluoromethyl group in this compound, has been a subject of research, focusing on the need for alternatives to persistent organic pollutants. Studies have pointed out the dominant global presence of novel fluorinated pollutants, stressing the significant systemic toxicities they pose. This research underscores the urgency for additional studies to ascertain the long-term use of fluorinated alternatives and their environmental safety (Wang et al., 2019).
Corrosion Inhibition Applications
Research into quinoline derivatives, which share structural motifs with pyridine derivatives, has revealed their utility as anticorrosive materials. These derivatives demonstrate effectiveness against metallic corrosion, attributed to their high electron density and ability to form stable chelating complexes. This body of work provides valuable insights into using pyridine and its derivatives for corrosion protection, presenting an array of potential industrial applications (Verma, Quraishi, & Ebenso, 2020).
Medicinal and Chemosensing Applications
Pyridine derivatives are pivotal in medicinal chemistry and chemosensing, offering a wide range of biological activities and applications in detecting various ions and species. Their potential in creating highly selective and effective chemosensors for environmental, agricultural, and biological samples highlights the versatility and importance of these compounds in scientific research and application (Abu-Taweel et al., 2022).
Agrochemical Discoveries
The role of pyridine-based compounds in agrochemicals, including pesticides and fungicides, illustrates the compound's significance in enhancing agricultural productivity and pest management. Intermediate Derivatization Methods have been essential in discovering novel agrochemicals, emphasizing pyridine's utility in developing new pesticides that meet market demands efficiently (Guan et al., 2016).
Mecanismo De Acción
Target of Action
It is known that trifluoromethylpyridines, a class of compounds to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines are generally known for their unique physicochemical properties, which are thought to contribute to their biological activities .
Biochemical Pathways
It’s known that trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It’s known that trifluoromethylpyridines are often used in the protection of crops from pests , suggesting that they may have pesticidal effects.
Action Environment
The stability and reactivity of trifluoromethylpyridines can be influenced by various factors, including temperature and the presence of other chemical reagents .
Safety and Hazards
The safety information for “2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” includes several hazard statements: H302+H312+H332; H315;H319;H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
Direcciones Futuras
The future directions for “2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” and other TFMP derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Análisis Bioquímico
Biochemical Properties
It is known that trifluoromethylpyridines, a group to which this compound belongs, play an important role in pharmaceuticals and agrochemicals . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridines .
Cellular Effects
Trifluoromethylpyridines are known to have significant impacts on various types of cells and cellular processes .
Molecular Mechanism
Trifluoromethylpyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Propiedades
IUPAC Name |
2-chloro-6-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEFQJNETFIPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-2,5-Methanocyclopenta[c]pyrrole-5(3H)-carbonitrile,tetrahydro-(9CI)](/img/no-structure.png)


![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)



![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)
